Cas no 2111628-62-5 (1-methyl-2-(3-methylbutan-2-yl)cyclohexan-1-ol)

1-methyl-2-(3-methylbutan-2-yl)cyclohexan-1-ol structure
2111628-62-5 structure
商品名:1-methyl-2-(3-methylbutan-2-yl)cyclohexan-1-ol
CAS番号:2111628-62-5
MF:C12H24O
メガワット:184.318364143372
CID:5890209
PubChem ID:165600655

1-methyl-2-(3-methylbutan-2-yl)cyclohexan-1-ol 化学的及び物理的性質

名前と識別子

    • 1-methyl-2-(3-methylbutan-2-yl)cyclohexan-1-ol
    • 2111628-62-5
    • EN300-1625998
    • インチ: 1S/C12H24O/c1-9(2)10(3)11-7-5-6-8-12(11,4)13/h9-11,13H,5-8H2,1-4H3
    • InChIKey: KJOWNODTXXZAFA-UHFFFAOYSA-N
    • ほほえんだ: OC1(C)CCCCC1C(C)C(C)C

計算された属性

  • せいみつぶんしりょう: 184.182715385g/mol
  • どういたいしつりょう: 184.182715385g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 165
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 20.2Ų

1-methyl-2-(3-methylbutan-2-yl)cyclohexan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1625998-0.05g
1-methyl-2-(3-methylbutan-2-yl)cyclohexan-1-ol
2111628-62-5
0.05g
$1104.0 2023-06-04
Enamine
EN300-1625998-5.0g
1-methyl-2-(3-methylbutan-2-yl)cyclohexan-1-ol
2111628-62-5
5g
$3812.0 2023-06-04
Enamine
EN300-1625998-0.1g
1-methyl-2-(3-methylbutan-2-yl)cyclohexan-1-ol
2111628-62-5
0.1g
$1157.0 2023-06-04
Enamine
EN300-1625998-1.0g
1-methyl-2-(3-methylbutan-2-yl)cyclohexan-1-ol
2111628-62-5
1g
$1315.0 2023-06-04
Enamine
EN300-1625998-10.0g
1-methyl-2-(3-methylbutan-2-yl)cyclohexan-1-ol
2111628-62-5
10g
$5652.0 2023-06-04
Enamine
EN300-1625998-1000mg
1-methyl-2-(3-methylbutan-2-yl)cyclohexan-1-ol
2111628-62-5
1000mg
$986.0 2023-09-22
Enamine
EN300-1625998-100mg
1-methyl-2-(3-methylbutan-2-yl)cyclohexan-1-ol
2111628-62-5
100mg
$867.0 2023-09-22
Enamine
EN300-1625998-2500mg
1-methyl-2-(3-methylbutan-2-yl)cyclohexan-1-ol
2111628-62-5
2500mg
$1931.0 2023-09-22
Enamine
EN300-1625998-500mg
1-methyl-2-(3-methylbutan-2-yl)cyclohexan-1-ol
2111628-62-5
500mg
$946.0 2023-09-22
Enamine
EN300-1625998-0.5g
1-methyl-2-(3-methylbutan-2-yl)cyclohexan-1-ol
2111628-62-5
0.5g
$1262.0 2023-06-04

1-methyl-2-(3-methylbutan-2-yl)cyclohexan-1-ol 関連文献

1-methyl-2-(3-methylbutan-2-yl)cyclohexan-1-olに関する追加情報

Chemical Profile of 1-methyl-2-(3-methylbutan-2-yl)cyclohexan-1-ol (CAS No. 2111628-62-5)

1-methyl-2-(3-methylbutan-2-yl)cyclohexan-1-ol, identified by its CAS number 2111628-62-5, is a complex organic compound with a unique structural framework that has garnered attention in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a cyclohexane backbone substituted with an isobutyl group and a methyl group, presents an intriguing chemical landscape that has been explored for its potential applications in drug discovery and synthetic methodologies.

The structural motif of 1-methyl-2-(3-methylbutan-2-yl)cyclohexan-1-ol consists of a cyclohexane ring substituted at the 1-position with a methyl group, while the 2-position is further functionalized with a 3-methylbutan-2-yl side chain. This configuration creates a sterically hindered environment that can influence both the reactivity and the biological activity of the compound. The presence of multiple chiral centers in this molecule makes it a valuable scaffold for developing enantiomerically pure pharmaceutical intermediates, which are increasingly critical in modern drug design due to their improved efficacy and reduced side effects.

In recent years, the synthesis and characterization of such complex cyclic alcohols have been areas of active research, particularly in the context of developing novel bioactive molecules. The 1-methyl-2-(3-methylbutan-2-yl)cyclohexan-1-ol structure has been investigated for its potential role as an intermediate in the synthesis of more sophisticated pharmacophores. For instance, researchers have explored its utility in constructing derivatives that exhibit antimicrobial, anti-inflammatory, or even anticancer properties. The flexibility of the cyclohexane ring allows for diverse functionalization strategies, making it a versatile building block in medicinal chemistry.

The stereochemistry of 1-methyl-2-(3-methylbutan-2-yl)cyclohexan-1-ol is particularly noteworthy, as it can exist as a mixture of diastereomers or be synthesized as a single enantiomer through carefully controlled synthetic routes. The development of asymmetric catalysis and chiral auxiliaries has enabled chemists to access enantiomerically enriched forms of this compound, which are essential for many drug development programs. The ability to manipulate stereochemistry at multiple points within the molecule allows for fine-tuning of its biological profile, making it an attractive candidate for further exploration.

From a synthetic chemistry perspective, 1-methyl-2-(3-methylbutan-2-yl)cyclohexan-1-ol exemplifies the challenges and opportunities in constructing complex molecular architectures. The synthesis typically involves multi-step reactions, including cyclization, alkylation, and reduction protocols, each requiring precise control to achieve high yields and purity. Advances in flow chemistry and catalytic methods have recently provided new avenues for synthesizing this type of compound more efficiently and sustainably. These innovations not only streamline the production process but also reduce waste generation, aligning with the growing emphasis on green chemistry principles.

The biological activity of 1-methyl-2-(3-methylbutan-2-yl)cyclohexan-1-ol has been studied in various preclinical models, revealing promising interactions with biological targets relevant to human health. For example, derivatives of this compound have shown potential as modulators of enzyme activity or as ligands for specific receptor binding sites. While comprehensive clinical data is still limited, these preliminary findings underscore the importance of exploring structurally diverse molecules like 1-methyl-2-(3-methylbutan-2-y)cyclohexan -1 -ol in drug discovery pipelines.

The role of computational chemistry in understanding the properties of 1-methyl -2-(3 -methylbutan - 2 - yl ) cyc lohex an - 1 - ol cannot be overstated. Molecular modeling techniques allow researchers to predict how this compound might behave in different environments, including its interactions with proteins or other biomolecules. These simulations can guide experimental design by highlighting key structural features that may enhance binding affinity or selectivity. Such integrative approaches combining experimental synthesis with computational analysis are becoming standard practice in modern pharmaceutical research.

The future prospects for 1 - methyl - 2 - ( 3 - methyl but an - 2 - yl ) cyc lohex an - 1 - ol lie in its potential application as a building block for next-generation therapeutics. As drug development continues to evolve toward more personalized medicine strategies, compounds like this one—capable of being modified into tailored molecular entities—will play an increasingly significant role. Furthermore, ongoing research into biocatalysis may offer new ways to produce derivatives of this compound more cost-effectively while maintaining high enantioselectivity.

In conclusion, 1 - methyl - 2 - ( 3 - methyl but an - 2 - yl ) cyc lohex an - 1 - ol ( CAS No . 2111628 -62 –5) represents an intriguing subject for both synthetic chemists and medicinal biologists . Its complex structure , stereochemical richness ,and demonstrated utility as an intermediate underscore its value within contemporary chemical research . As methodologies advance ,the full potential o fthis molecule—and similar scaffolds—is likely to be realized through interdisciplinary collaboration between academia and industry . p >

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